2-(Ethanesulfonyl)-1-phenylethan-1-one

Organic Synthesis Heterocycle Formation Radical Chemistry

Researchers often face yield variability and solubility issues with β-ketosulfone analogs. This ethanesulfonyl derivative solves both: its optimal LogP (1.4) minimizes assay artifacts, while the ethyl group balances sterics and leaving-group efficiency. - **Proven performance:** 80% isolated yield in 2,3-diacylfuran synthesis via radical C-C bond formation. - **Cost rational:** 15-25% lower per-gram pricing than phenylsulfonyl analogs; lower MW (212.27) increases molar density. - **Medicinal chemistry-ready:** 4 rotatable bonds for fragment screening; compatible with aqueous buffers.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 77970-53-7
Cat. No. B3021248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethanesulfonyl)-1-phenylethan-1-one
CAS77970-53-7
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H12O3S/c1-2-14(12,13)8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyCWSMVHKSBBRQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethanesulfonyl)-1-phenylethan-1-one Overview


2-(Ethanesulfonyl)-1-phenylethan-1-one (CAS 77970-53-7) is a β-ketosulfone with the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol . This compound features an ethanesulfonyl group (-SO₂CH₂CH₃) attached to the α-position of an acetophenone backbone, creating a versatile scaffold for synthetic organic chemistry. Its structure provides a balance of electrophilicity at the carbonyl carbon and acidity at the α-methylene protons (pKa ~10-12), enabling diverse reactivity in C–C bond formation, heterocycle synthesis, and functional group transformations [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 97%, with typical pricing structures supporting both small-scale research and bulk procurement .

β-Ketosulfone scaffold for C–C bond formation, heterocycle synthesis, and functional group transformations.
Commercial availability at 95–97% purity, supporting small-scale research and bulk procurement.
Ethanesulfonyl reactivity balances electrophilicity and α-methylene acidity for diverse synthetic routes.

2-(Ethanesulfonyl)-1-phenylethan-1-one: Why Generics Fail


Generic substitution of β-ketosulfones in research and industrial applications is not feasible due to critical structural and reactivity differences among sulfonyl substituents. The ethanesulfonyl group (-SO₂CH₂CH₃) in 2-(ethanesulfonyl)-1-phenylethan-1-one confers distinct electronic and steric properties compared to methylsulfonyl, phenylsulfonyl, or benzylsulfonyl analogs. These differences manifest in altered α-methylene proton acidity, nucleophilic substitution rates, and solubility profiles that directly impact synthetic yields and product selectivity [1]. For example, the calculated LogP value of 1.4 for the target compound [2] contrasts with 3.57 for the benzylsulfonyl analog, indicating substantially different partitioning behavior that affects reaction workup and purification protocols. Furthermore, the ethyl group provides an optimal balance between steric bulk and synthetic accessibility, enabling transformations that are either inefficient or impossible with other sulfonyl-substituted acetophenones [3].

Sulfonyl mismatch Methylsulfonyl, phenylsulfonyl, or benzylsulfonyl analogs alter α-proton acidity, nucleophilic substitution rates, and reaction selectivity. Direct replacement may shift synthetic yields.
Lipophilicity shift Ethanesulfonyl vs. benzylsulfonyl LogP differences (~2 units) lead to substantially different partitioning behavior, affecting workup and purification protocols.
Steric/electronic balance The ethyl group provides a specific steric profile; other sulfonyl-substituted acetophenones may not reproduce the same transformation efficiency or regioselectivity.

2-(Ethanesulfonyl)-1-phenylethan-1-one Differentiation Evidence


Furan Synthesis Yield: Ethanesulfonyl vs. Phenylsulfonyl

In silver-mediated radical synthesis of 2,3-diacylfurans, 2-(ethanesulfonyl)-1-phenylethan-1-one achieves an 80% isolated yield when reacted with potassium carbonate and silver carbonate in 1,2-dichloroethane [1]. This performance can be compared to analogous reactions using 2-(phenylsulfonyl)acetophenone (CAS 3406-03-9), which typically yields 65-75% under similar radical-mediated furan-forming conditions [2]. The ethanesulfonyl group's lower steric demand and reduced π-stacking interactions with aromatic systems facilitates smoother radical generation and coupling, directly translating to superior synthetic efficiency.

Furan synthesis yield
Reported
80% isolated yield
vs. phenylsulfonyl analog: 65–75%
Higher isolated yield supports shorter routes and reduced purification waste.
Silver-mediated radical conditions; cross-study comparison.
Organic Synthesis Heterocycle Formation Radical Chemistry

Molecular Weight & Cost Efficiency: Ethanesulfonyl vs. Phenylsulfonyl

2-(Ethanesulfonyl)-1-phenylethan-1-one has a molecular weight of 212.27 g/mol , compared to 260.31 g/mol for 2-(phenylsulfonyl)acetophenone (CAS 3406-03-9) , representing a 18.5% lower molecular weight. This difference translates to approximately 23% more molar equivalents per unit mass, directly impacting reagent economy in multi-step syntheses. The lower molecular weight also correlates with reduced shipping and handling costs for bulk procurement. Commercial pricing data shows that the ethanesulfonyl derivative is generally priced 15-25% lower per gram than its phenylsulfonyl counterpart across multiple vendors .

Molar density
Data to verify
4.71 mmol/g
Phenylsulfonyl analog: 3.84 mmol/g (23% lower)
Higher molar density reduces grams needed per reaction, improving reagent economy.
Based on molecular weight 212.27 vs. 260.31 g/mol.
Procurement Economics Synthetic Efficiency Molecular Weight

LogP and Aqueous Solubility: Ethanesulfonyl vs. Benzylsulfonyl

The calculated LogP (XLogP3) for 2-(ethanesulfonyl)-1-phenylethan-1-one is 1.4 [1], whereas 2-(benzylsulfonyl)acetophenone (CAS 6099-27-0) exhibits a significantly higher LogP of 3.57 . This 2.17 LogP unit difference corresponds to approximately a 148-fold difference in predicted octanol-water partition coefficient, with the ethanesulfonyl derivative being markedly more hydrophilic. The topological polar surface area (TPSA) is identical at 59.6 Ų for both compounds [1], indicating that the LogP difference stems entirely from the nature of the sulfonyl substituent rather than overall molecular polarity.

Lipophilicity (LogP)
Data to verify
1.4
Benzylsulfonyl analog: 3.57 (148-fold partition difference)
Lower LogP supports improved aqueous solubility and fewer DMSO co-solvent artifacts.
Calculated XLogP3; confirm experimentally.
Physicochemical Properties Lipophilicity Drug-like Properties

Conformational Flexibility: 2- vs. 4-Ethanesulfonyl Regioisomer

2-(Ethanesulfonyl)-1-phenylethan-1-one possesses 4 rotatable bonds [1], compared to only 3 rotatable bonds for its regioisomer 1-[4-(ethanesulfonyl)phenyl]ethan-1-one (CAS 99186-50-2) [2]. This additional rotational degree of freedom arises from the α-sulfonyl methylene group, which permits greater conformational sampling of the ethanesulfonyl moiety relative to the acetophenone core. The 33% increase in rotatable bonds correlates with enhanced conformational entropy, which can influence binding thermodynamics in protein-ligand interactions and crystallization behavior.

Rotatable bonds
Reported
4 rotatable bonds
Para-ethanesulfonyl regioisomer: 3
Extra rotational degree may enhance conformational sampling in binding studies.
Computed from SMILES; crystallographic confirmation recommended.
Conformational Analysis Molecular Recognition Crystallography

2-(Ethanesulfonyl)-1-phenylethan-1-one Applications


Radical-Mediated Heterocycle Synthesis

This compound is optimally suited for silver-mediated radical synthesis of 2,3-diacylfurans, where it demonstrates an 80% isolated yield under standard conditions [1]. The ethanesulfonyl group serves as an efficient radical leaving group, facilitating C–C bond formation with superior efficiency compared to phenylsulfonyl analogs. Researchers developing furan-based pharmaceuticals, agrochemicals, or functional materials should prioritize this compound for its proven synthetic reliability and higher yields that reduce overall route length and cost.

Cost-Sensitive Multi-Step Syntheses

For synthetic sequences requiring stoichiometric use of β-ketosulfone building blocks, the 23% higher molar density (212.27 vs. 260.31 g/mol for phenylsulfonyl analog) and generally 15-25% lower per-gram pricing make this compound the economically rational choice. This cost advantage is particularly significant in academic core facilities, CROs, and process chemistry groups where reagent economy directly impacts project budgets and feasibility of scale-up studies.

Aqueous-Compatible Biological Screening

With a calculated LogP of 1.4, this compound exhibits substantially lower lipophilicity than benzylsulfonyl analogs (LogP 3.57) [2]. This physicochemical profile makes it preferable for direct use in aqueous biological assay buffers without requiring high DMSO concentrations that can confound assay results. Medicinal chemistry groups conducting fragment screening, enzyme inhibition studies, or cellular assays with β-ketosulfone scaffolds should select this compound to minimize solubility-related artifacts and false negatives.

Conformationally Flexible Scaffold Design

The presence of 4 rotatable bonds, compared to 3 in the para-ethanesulfonyl regioisomer [3][4], provides greater conformational adaptability for protein binding site exploration. This feature is advantageous in fragment-based drug discovery where flexible linkers can enable the compound to adopt multiple binding modes and access diverse chemical space within target pockets. Structure-based design projects requiring sulfone-containing acetophenone cores should evaluate this specific regioisomer for its enhanced sampling capacity.

Application
Selection Property
Validation Focus
Radical-mediated heterocycle synthesis
Radical leaving-group suitability
Isolated yield and reaction-condition robustness
Multi-step synthesis cost management
Molar density and procurement pricing
Reagent economy at gram-to-kilogram scale
Aqueous biological assay compatibility
Lipophilicity profile (LogP ~1.4)
Solubility in assay buffers; DMSO co-solvent minimization
Conformationally adaptive scaffold design
Rotatable bond count
Conformational flexibility for binding-site exploration
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